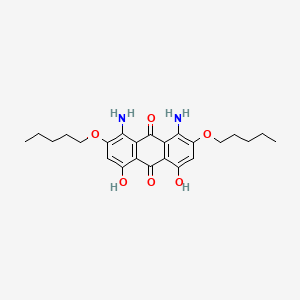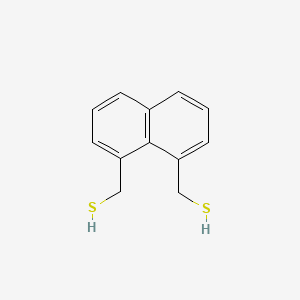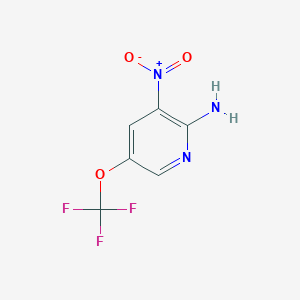
D-H-Glu-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-H-Glu-pNA, also known as D-H-Glu-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. It is composed of a peptide linked to a chromophore, p-nitroaniline, which produces a yellow color upon hydrolysis. This compound is widely utilized in enzymatic activity studies, particularly for serine proteases involved in coagulation and fibrinolysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-H-Glu-pNA involves the coupling of D-glutamic acid with p-nitroaniline. The process typically begins with the protection of the amino group of D-glutamic acid, followed by the activation of the carboxyl group. The activated carboxyl group then reacts with p-nitroaniline to form the desired peptide bond. The final step involves deprotection to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
D-H-Glu-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantified spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically requires specific proteolytic enzymes, such as serine proteases, and is conducted under physiological conditions (pH 7.4, 37°C). Buffers like Tris-HCl are commonly used to maintain the pH .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which produces a yellow color that can be measured at 405 nm using a spectrophotometer .
Applications De Recherche Scientifique
D-H-Glu-pNA is extensively used in scientific research for various applications:
Biochemistry: It serves as a substrate for studying the activity of serine proteases and other proteolytic enzymes.
Pharmaceutical Industry: It is employed in drug development to screen for potential inhibitors of proteolytic enzymes.
Biotechnology: It is utilized in the production of recombinant proteins to monitor and optimize protease activity during purification processes.
Mécanisme D'action
D-H-Glu-pNA exerts its effects through enzymatic hydrolysis. The compound acts as a substrate for proteolytic enzymes, which cleave the peptide bond, releasing p-nitroaniline. The released p-nitroaniline can be quantified spectrophotometrically, providing a measure of enzyme activity. The molecular targets of this compound are primarily serine proteases, which play crucial roles in various physiological processes, including blood coagulation and fibrinolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Glu-pNA: Similar to D-H-Glu-pNA but with L-glutamic acid instead of D-glutamic acid.
H-β-Ala-Gly-Arg-pNA: Another chromogenic substrate used for measuring thrombin activity.
ZGGR-AMC: A fluorogenic substrate used for detecting protease activity.
Uniqueness
This compound is unique due to its specific structure, which allows it to be selectively hydrolyzed by certain proteolytic enzymes. This specificity makes it a valuable tool in biochemical assays for studying enzyme kinetics and screening enzyme inhibitors .
Propriétés
Formule moléculaire |
C11H13N3O5 |
|---|---|
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
(4R)-4-amino-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m1/s1 |
Clé InChI |
JXQXNQKTUGNZLD-SECBINFHSA-N |
SMILES isomérique |
C1=CC(=CC=C1NC(=O)[C@@H](CCC(=O)O)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13148580.png)
![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)

![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)

![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)






![6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13148651.png)
